Khellin

Beschreibung

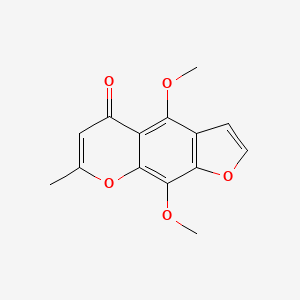

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMPDPBYAYSOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045267 | |

| Record name | Khellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-02-0 | |

| Record name | Khellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khellin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | khellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | khellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | khellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | khellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Khellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Khellin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KHELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G117T0TJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Khellin as a Calcium Channel Blocker: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khellin, a furanochromone extracted from the plant Ammi visnaga, has a long history of traditional medicinal use for various ailments, including respiratory and cardiovascular conditions.[1][2] Modern pharmacological research has identified its primary mechanism of action as the modulation of calcium ion (Ca²⁺) channels, leading to its characteristic smooth muscle relaxant properties.[3] This technical guide provides an in-depth overview of the research on this compound as a calcium channel blocker, focusing on its mechanism of action, quantitative data from related compounds, detailed experimental protocols for its study, and visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a naturally occurring compound that has served as a scaffold for the development of important drugs, including the antiarrhythmic amiodarone and the mast cell stabilizer cromolyn sodium.[4][5] Its therapeutic effects, particularly as a vasodilator and bronchodilator, are primarily attributed to its ability to interfere with calcium signaling in smooth muscle cells.[3][6] Understanding the nuances of this compound's interaction with calcium channels is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Mechanism of Action

This compound's principal pharmacological effect is the relaxation of smooth muscle, which is achieved through a multi-faceted mechanism centered on the regulation of intracellular calcium concentration.

Inhibition of Calcium Influx

The primary mechanism of this compound's action is the inhibition of calcium influx through voltage-gated calcium channels in the cell membrane of smooth muscle cells.[3] By blocking these channels, this compound prevents the entry of extracellular Ca²⁺, a critical step in the initiation of muscle contraction. This leads to the relaxation of vascular and bronchial smooth muscle, resulting in vasodilation and bronchodilation, respectively.[3] Research on rat aorta and portal vein preparations suggests that this compound exhibits a non-specific inhibition of calcium flux.[7]

Interference with Intracellular Calcium Stores

In addition to blocking extracellular calcium entry, this compound has been shown to interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[7] This further contributes to the reduction of cytosolic calcium levels, enhancing its relaxant effect.

Modulation of the cAMP Pathway

This compound has also been reported to inhibit phosphodiesterase (PDE) enzymes. By inhibiting PDE, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate a signaling cascade that promotes smooth muscle relaxation, complementing its calcium channel blocking activity.

Quantitative Data

| Compound | Assay | Target/Effect | IC₅₀/EC₅₀ | Reference |

| Amiodarone | Depolarization-induced aortic ring contraction | Vasodilation | 24 nM (EC₅₀) | [3] |

| Electrically stimulated myocardial contraction | Negative Inotropy | 1.7 µM (EC₅₀) | [3] | |

| Patch Clamp | Late Sodium Channels (INa) | 3.0 µM (IC₅₀) | [8] | |

| Patch Clamp | HERG K⁺ Channels (IKr) | 0.8 µM (IC₅₀) | [8] | |

| Dronedarone | Patch Clamp | Small Conductance Ca²⁺-activated K⁺ Channels (IKAS) | 2.42 µM (IC₅₀) | [2] |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Smooth Muscle Relaxation

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Workflow for Assessing Vasorelaxant Effects

Caption: Workflow for isometric tension measurement in isolated rat aorta.

Experimental Workflow for Intracellular Calcium Measurement

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related compounds as calcium channel blockers.

Isometric Tension Measurement in Isolated Rat Aorta

This protocol is adapted from standard methods for assessing vasorelaxant activity.[9][10]

Objective: To determine the concentration-response relationship of this compound's vasorelaxant effect on pre-contracted rat aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Noradrenaline (Norepinephrine) or Potassium Chloride (KCl)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of noradrenaline (e.g., 1 µM) or KCl (e.g., 80 mM) until a stable plateau is reached.

-

This compound Administration: Add this compound in a cumulative manner to the organ bath, allowing the response to stabilize at each concentration before adding the next.

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by noradrenaline or KCl. Plot the concentration-response curve and calculate the IC₅₀ value.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is based on established methods for fluorescent calcium imaging in cultured vascular smooth muscle cells.[11][12]

Objective: To measure the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells.

Materials:

-

A7r5 rat aortic smooth muscle cell line

-

Cell culture medium (e.g., DMEM)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Agonist (e.g., noradrenaline)

-

This compound

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)

-

Image analysis software

Procedure:

-

Cell Culture: Culture A7r5 cells on glass coverslips until they reach the desired confluency.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.

-

De-esterification: Wash the cells with fresh HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.

-

Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.

-

Baseline Recording: Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Stimulation: Perfuse the cells with a solution containing the agonist (e.g., noradrenaline) to induce an increase in [Ca²⁺]i.

-

This compound Application: Following agonist stimulation, apply this compound to the perfusion solution and continue recording the fluorescence changes.

-

Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the [Ca²⁺]i. Calibrate the signal to obtain absolute calcium concentrations if required.

Whole-Cell Patch-Clamp Electrophysiology

This is a generalized protocol for recording voltage-gated calcium channel currents, which can be adapted to study the effects of this compound.[13][14]

Objective: To directly measure the inhibitory effect of this compound on voltage-gated calcium channel currents.

Materials:

-

Cells expressing the calcium channel of interest (e.g., A7r5 cells or a heterologous expression system like HEK293 cells)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (in mM, example: TEA-Cl 140, CaCl₂ 10, HEPES 10; pH adjusted to 7.4)

-

Intracellular solution (in mM, example: Cs-methanesulfonate 120, EGTA 10, HEPES 10, Mg-ATP 4; pH adjusted to 7.2)

-

This compound

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place the coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Current Recording: Clamp the cell membrane at a holding potential where the calcium channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit calcium currents.

-

This compound Application: After obtaining a stable baseline recording of the calcium currents, perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Data Recording: Record the calcium currents in the presence of this compound.

-

Analysis: Measure the peak amplitude of the calcium currents before and after the application of this compound. Determine the percentage of inhibition and, if possible, the IC₅₀ value.

Conclusion

This compound presents a compelling natural product scaffold for the development of calcium channel blockers. Its multifaceted mechanism of action, involving the inhibition of calcium influx, interference with intracellular calcium stores, and modulation of the cAMP pathway, provides multiple avenues for therapeutic intervention. While direct quantitative data on this compound's potency against specific calcium channel subtypes remains an area for further investigation, the information available for its derivatives underscores the potential of this chemical class. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the pharmacological properties of this compound and to screen for novel analogues with enhanced therapeutic profiles. The continued exploration of this compound and its derivatives holds promise for the discovery of new treatments for a range of cardiovascular and respiratory diseases.

References

- 1. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic agent amiodarone possesses calcium channel blocker properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 6. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relaxant actions of this compound on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasorelaxant effects of the bioflavonoid chrysin in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patch Clamp Protocol [labome.com]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

A Comprehensive Technical Review of the Biological Activities of Khellin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khellin, a furanochromone extracted from the plant Ammi visnaga, has a long history in traditional medicine for treating ailments such as renal colic, asthma, and coronary disease.[1] Modern scientific investigation has revealed a multifaceted pharmacological profile, positioning this compound as a molecule of significant interest for drug development. Its primary mechanisms of action include the modulation of smooth muscle contractility through calcium channel blockade and phosphodiesterase inhibition, leading to potent vasodilator and bronchodilator effects.[2] Furthermore, this compound interacts with key signaling pathways, including the Aryl Hydrocarbon Receptor (AHR), and exhibits anti-inflammatory, cytoprotective, and anticancer properties.[3][4] Clinically, it has been most notably explored in photochemotherapy for dermatological disorders like vitiligo.[5] However, its therapeutic application is often limited by side effects, including gastrointestinal distress and potential hepatotoxicity.[6][7] This technical guide provides an in-depth review of this compound's biological activities, summarizing key quantitative data, detailing experimental protocols, and visualizing its core mechanisms of action to support further research and development.

Introduction

This compound is a primary active constituent of Ammi visnaga (also known as Khella), a plant used for centuries in regions like Egypt and the Mediterranean for a variety of medicinal purposes.[1] Chemically classified as a gamma-pyrone and a furanochromone derivative, this compound was historically used for renal colic, kidney stones, angina pectoris, and bronchial asthma.[1] In the 20th century, its potent biological effects prompted researchers to develop analogues with improved efficacy and lower toxicity, leading to the successful development of widely used drugs like the antiarrhythmic amiodarone and the mast cell stabilizer cromolyn sodium.[1] This review consolidates the current understanding of this compound's diverse biological activities and underlying molecular mechanisms.

Mechanisms of Action

This compound's broad therapeutic effects stem from its ability to modulate multiple fundamental cellular pathways.

2.1. Smooth Muscle Relaxation

The most well-characterized effects of this compound are its potent vasodilator and bronchodilator actions, which are mediated through a dual mechanism targeting smooth muscle cell contractility.[2]

-

Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium (Ca2+) into smooth muscle cells.[2] This non-specific inhibition of calcium channels prevents the Ca2+-dependent signaling cascade that leads to muscle contraction, resulting in relaxation of the vasculature and bronchial airways.[2][8]

-

Phosphodiesterase (PDE) Inhibition: this compound also acts as an inhibitor of phosphodiesterase enzymes.[9] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), intracellular cAMP levels rise.[2][9] Elevated cAMP activates protein kinase A (PKA), which in turn promotes smooth muscle relaxation and exerts anti-inflammatory effects.[9][10]

2.2. Aryl Hydrocarbon Receptor (AHR) Signaling

This compound is a modulator of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell growth.[3][11]

2.3. Anti-inflammatory and Other Activities

-

Anti-inflammatory Effects: this compound demonstrates anti-inflammatory properties by inhibiting AP-1 and NF-κB signaling pathways, which are central to the inflammatory response.[3]

-

EGFR Inhibition: Studies have suggested that this compound and its derivatives possess Epidermal Growth Factor Receptor (EGFR) inhibitory activity, indicating potential applications in oncology.[4]

-

Antioxidant Properties: this compound exhibits antioxidant activity, which may contribute to its protective effects against cellular damage.[2]

Pharmacological and Therapeutic Applications

3.1. Cardiovascular and Respiratory Diseases

Leveraging its potent smooth muscle relaxant properties, this compound has been clinically used to treat angina pectoris by acting as a selective coronary vasodilator and to manage bronchial asthma as a bronchodilator.[1][9] However, systemic use is often hampered by side effects like nausea.[1]

3.2. Dermatological Applications

This compound, in combination with ultraviolet A (UVA) radiation (KUVA therapy), is used as a photochemotherapeutic agent for skin disorders, primarily vitiligo.[5] It is considered to have a better safety profile than traditional psoralens, with lower phototoxicity and mutagenicity.[1][5]

| Table 1: Clinical Efficacy of this compound in Vitiligo Treatment | ||||

| Study | Treatment Protocol | Patient Group | Repigmentation Outcome | Percentage of Patients |

| Abdel-Fattah et al. (1982)[13] | Oral this compound + Sunlight (4 months) | 30 vitiligo patients | 90-100% | 16.6% |

| 50-60% | 23.3% | |||

| ≤25% | 36.6% | |||

| No Response | 23.3% | |||

| Hofer et al. (2001)[14] | Topical this compound + UVA (>3 months) | 17 vitiligo patients | >70% | 41% |

| Saraceno et al. (2009)[14] | 308-nm Excimer Lamp + 4% this compound | 20 patients with resistant vitiligo | Encouraging results reported | - |

| Valk et al. (2004)[14] | This compound in liposomes + UVA/UVB (12 months) | 74 vitiligo patients | 50-100% on face | 63% |

| 50-100% on back | 59% |

3.3. Urological and Cytoprotective Effects

This compound has a traditional reputation for facilitating the passage of kidney stones and relieving renal colic.[1] While its direct role in preventing calcium oxalate nucleation is debated, studies have shown that this compound and its parent extract can protect renal epithelial cells from damage caused by oxalate and calcium oxalate monohydrate (COM) crystals.[1]

| Table 2: Cytoprotective Effects of this compound and A. visnaga Extract on Renal Epithelial Cells | |||

| Cell Line | Stressor | Treatment | LDH Release (% of Control) |

| LLC-PK1 | 300 µM Oxalate | A. visnaga Extract (100 µg/mL) | Significant decrease from 8.46% to 5.41% (p<0.001) |

| MDCK | 300 µM Oxalate | A. visnaga Extract (100 µg/mL) | Significant decrease from 30.9% to 17.5% (p<0.001) |

| LLC-PK1 | Oxalate or COM Crystals | This compound | Significant decrease in LDH release |

| MDCK | COM Crystals | This compound | Slight reduction in LDH release |

| (Data sourced from Vanachayangkul et al., 2010) |

Key Experimental Data and Protocols

4.1. In Silico Predicted Bioactivity

Computational (in silico) studies are valuable for predicting the drug-like properties of molecules. Analysis of this compound and its derivatives predicts good oral bioavailability and suggests they are likely to act as ion channel modulators or enzyme inhibitors.[15]

| Table 3: In Silico Predicted Bioactivity Scores for this compound | |

| Activity Target | Bioactivity Score |

| GPCR Ligand | -0.32 |

| Ion Channel Modulator | 0.13 |

| Kinase Inhibitor | -0.27 |

| Nuclear Receptor Ligand | -0.30 |

| Protease Inhibitor | -0.21 |

| Enzyme Inhibitor | 0.20 |

| (Data calculated using Molinspiration software, as reported by Tomasova et al., 2021. A score >0.00 suggests probable activity.)[15] |

4.2. Featured Experimental Protocols

Protocol 1: Assessment of Cytoprotection in Renal Epithelial Cells (LDH Assay)

This protocol is adapted from methods used to assess cell damage from oxalate, a key component of kidney stones.[16] The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a well-established indicator of cell membrane damage and cytotoxicity.[17]

-

Cell Culture: Seed renal epithelial cells (e.g., LLC-PK1 or MDCK) in a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate overnight.

-

Treatment: Expose cells to a stressor (e.g., 300 µM sodium oxalate) with and without various concentrations of this compound. Include appropriate controls: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).[18]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) under standard cell culture conditions.

-

Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well assay plate.[18]

-

LDH Reaction: Add 50 µL of an LDH assay reagent (containing a tetrazolium salt) to each well.[19]

-

Incubation: Incubate the assay plate in the dark at room temperature for 20-60 minutes.[16][18]

-

Stop Reaction & Measurement: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well. Measure the absorbance at 490 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the negative and positive controls.

Protocol 2: Quantification of this compound Content by HPLC

This protocol provides a validated method for the simultaneous quantification of this compound and related furanochromones in plant extracts or pharmaceutical preparations.[20][21]

-

Standard & Sample Preparation: Prepare a stock solution of standard this compound in methanol (e.g., 1 mg/mL).[22] Dilute plant extracts or dissolved formulations in methanol and filter through a 0.22 µm syringe filter.[21]

-

Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and tetrahydrofuran (50:45:5, v/v/v) is effective.[20][21]

-

Run Parameters:

-

Analysis: Run standards to create a calibration curve. Inject samples and quantify this compound concentration based on the peak area relative to the standard curve. The retention time for this compound under these conditions is approximately 9.19 minutes.

Protocol 3: Aryl Hydrocarbon Receptor (AHR) Activation Assay

This protocol uses a reporter gene assay to measure the ability of a compound to activate the AHR signaling pathway.[3][23]

-

Cell Line: Use a cell line stably transfected with an AHR-responsive reporter construct, such as a luciferase gene under the control of an XRE-containing promoter (e.g., AZ-AHR or H1L6.1c2 cells).[23][24]

-

Cell Culture and Treatment: Seed the reporter cells in a 96-well plate. After attachment, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a potent AHR agonist (e.g., TCDD or 3-MC) as a positive control.[24]

-

Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression.[3][23]

-

Cell Lysis: Remove the medium and lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability or total protein content. Express the results as fold induction over the vehicle control to determine the dose-dependent activation of AHR by this compound.

Toxicology and Side Effects

Despite its therapeutic potential, the clinical use of this compound is constrained by a notable side effect profile.

-

Gastrointestinal Effects: The most common adverse effects are gastrointestinal, including nausea, vomiting, and abdominal pain, particularly at higher doses.[6][9]

-

Hepatotoxicity: A significant concern is the potential for liver toxicity. Elevated liver enzymes (transaminases) have been reported in 7% to 30% of patients undergoing systemic this compound therapy, necessitating monitoring of liver function.[5][7]

-

Cardiovascular Effects: Due to its vasodilatory action, this compound can cause hypotension, dizziness, and headaches.[6][9]

-

Other Side Effects: Photosensitivity, skin rashes, and insomnia have also been reported.[6][7] In silico toxicity predictions suggest this compound itself may have a high risk of mutagenicity and tumorigenicity, though its derivatives have been designed to mitigate these risks.[15]

Conclusion and Future Directions

This compound is a natural product with a rich history and a diverse range of well-documented biological activities. Its mechanisms of action, centered on smooth muscle relaxation and modulation of the AHR pathway, provide a strong foundation for its therapeutic applications in cardiovascular, respiratory, and dermatological diseases. The development of successful drugs like amiodarone and cromolyn from the this compound scaffold highlights its value as a lead compound.

Future research should focus on developing novel delivery systems (e.g., topical formulations, liposomes) to improve bioavailability and minimize systemic side effects.[14] Further investigation into its AHR-modulating and anticancer properties may uncover new therapeutic avenues. A thorough toxicological characterization of this compound and its metabolites is crucial to fully understand its risk-benefit profile and guide the development of safer, more effective this compound-based therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. emjreviews.com [emjreviews.com]

- 6. What are the side effects of this compound? [synapse.patsnap.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Relaxant actions of this compound on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. An approach to the treatment of vitiligo by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Validated HPLC method for simultaneous estimation of khellol glucoside, this compound and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immuno-Modulatory, Anti-Psoriatic Effects and Furanochromone (this compound and Visnagin) Contents of Ammi Visnaga (L.) Hydeoethanolic Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of this compound in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Pharmacological Profile of Khellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellin is a naturally occurring furanochromone derived from the seeds of the Ammi visnaga plant, a medicinal herb with a long history of use in traditional medicine, particularly in Egypt and the Middle East, for treating conditions such as renal colic, kidney stones, coronary disease, bronchial asthma, vitiligo, and psoriasis.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanisms of action, therapeutic effects, and pharmacokinetic properties, with a focus on quantitative data and detailed experimental methodologies.

Pharmacological Profile

Mechanism of Action

This compound's therapeutic effects are attributed to a multi-faceted pharmacological profile, primarily centered on its actions as a smooth muscle relaxant, anti-inflammatory agent, and modulator of specific signaling pathways.

-

Calcium Channel Modulation: this compound exhibits vasodilatory and bronchodilatory effects by acting as a calcium channel blocker. It inhibits the influx of calcium ions into smooth muscle cells, leading to relaxation of the bronchial and vascular musculature. This action is beneficial in conditions like asthma and angina pectoris.

-

Phosphodiesterase (PDE) Inhibition: this compound is believed to inhibit phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels contribute to smooth muscle relaxation. While the inhibitory effect on PDEs is cited, specific IC50 values for this compound against various PDE isoforms are not well-documented in publicly available literature. The structurally related compound, visnagin, has been shown to weakly inhibit PDE isozymes (PDE1, PDE2, PDE3, PDE4, and PDE5).[2]

-

Aryl Hydrocarbon Receptor (AHR) Signaling: this compound has been shown to modulate the Aryl Hydrocarbon Receptor (AHR) signaling pathway. It can induce the transcription of genes regulated by this receptor.[3] The precise binding affinity (Kd) of this compound to the AHR is not definitively established.[4]

-

Anti-inflammatory and Antioxidant Properties: this compound demonstrates anti-inflammatory activity, which may contribute to its therapeutic effects. Additionally, it possesses antioxidant properties.

Therapeutic Effects

This compound has been investigated for various therapeutic applications:

-

Vitiligo: this compound, in combination with ultraviolet A (UVA) irradiation (KUVA therapy), has been used to treat vitiligo, a skin depigmentation disorder. It is considered to have phototherapeutic properties similar to psoralens but with potentially lower phototoxicity and DNA mutation effects.[5]

-

Psoriasis: Due to its photosensitizing properties, this compound has also been explored for the treatment of psoriasis.[6]

-

Asthma and Angina Pectoris: Its bronchodilatory and vasodilatory effects have led to its use in managing bronchial asthma and angina pectoris.[1]

-

Kidney Stones: Traditionally, Ammi visnaga has been used to relieve renal colic and facilitate the passage of kidney stones.[6]

Pharmacokinetics

The oral bioavailability of this compound is limited due to its low water solubility.[6]

-

Absorption: Following oral administration in rabbits, the fraction of this compound absorbed from a suspension was 38%.[7] In a study with two healthy human males who received 60 mg oral tablets, serum concentrations were measured, though detailed pharmacokinetic parameters were not provided.[8]

-

Distribution, Metabolism, and Excretion: Detailed information on the distribution, metabolism, and excretion of this compound in humans is limited. In rabbits, after intravenous administration, the data fit a two-compartment open model.[7]

Toxicology and Side Effects

The oral use of this compound can be associated with adverse effects, including dizziness, constipation, headache, itching, and lack of appetite.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Target | Species/System | Endpoint | Value | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | - | IC50 | Data not available | |

| Antioxidant Activity | Oxygen Radical Absorbance Capacity (ORAC) | - | µmol Trolox-equivalent / g | No activity (nearly 0) | [9] |

| Calcium Channel Blockade | L-type Calcium Channels | - | IC50 | Data not available | |

| Phosphodiesterase Inhibition | PDE3, PDE4, PDE5 | - | IC50 | Data not available |

Table 2: In Vivo Efficacy of this compound in Vitiligo Treatment

| Study Design | Treatment | Number of Patients | Efficacy Outcome | Results | Reference |

| Double-blind clinical study | Oral this compound + natural sunlight (4 months) | 30 | Repigmentation | 16.6% had 90-100% repigmentation; 23.3% had 50-60% repigmentation; 36.6% had ≤25% repigmentation; 23.3% had no response. | [10] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability (F) | Reference |

| Rabbit | Oral (suspension) | - | - | 0.083 to 4 hr | - | 38% | [7] |

| Rabbit | Oral (sugar-coated tablets) | - | 23 ng/mL·mg⁻¹·kg | 21 hr | - | - | [7] |

| Rabbit | Intravenous | - | - | - | - | - | [7] |

| Human | Oral (tablets) | 60 mg | Data not fully reported | Data not fully reported | Data not fully reported | Data not fully reported | [8] |

Experimental Protocols

Calcium Channel Activity Assay (Fluorescent Imaging)

This protocol is adapted for assessing the inhibitory effect of this compound on L-type calcium channels in smooth muscle cells.

Objective: To determine the IC50 of this compound for the inhibition of depolarization-induced calcium influx.

Materials:

-

Primary smooth muscle cells (e.g., aortic or bronchial)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)[11][12]

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Potassium chloride (KCl) for depolarization

-

This compound stock solution (in DMSO)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Cell Culture: Plate smooth muscle cells in 96-well plates and grow to 80-90% confluency.

-

Dye Loading: a. Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. b. Wash cells once with HBSS. c. Add the loading solution to each well and incubate for 30-60 minutes at 37°C. d. Wash cells twice with HBSS to remove excess dye.

-

Compound Incubation: a. Prepare serial dilutions of this compound in HBSS from the stock solution. b. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes. Include a vehicle control (DMSO).

-

Measurement of Calcium Influx: a. Place the plate in the fluorescence reader. b. Establish a baseline fluorescence reading for each well. c. Add a depolarizing concentration of KCl (e.g., 50 mM final concentration) to all wells simultaneously using an automated dispenser. d. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis: a. Calculate the change in fluorescence (ΔF = F - F_baseline) or the ratio of fluorescence at different wavelengths (for Fura-2). b. Determine the peak fluorescence response for each concentration of this compound. c. Plot the percentage inhibition of the KCl-induced calcium influx against the logarithm of this compound concentration. d. Fit the data to a dose-response curve to determine the IC50 value.

Phosphodiesterase (PDE) Inhibition Assay (Luminescence-based)

This protocol is a general method to screen for PDE inhibitory activity of this compound.

Objective: To determine if this compound inhibits PDE activity and to estimate its IC50.

Materials:

-

Recombinant human PDE isoforms (e.g., PDE3, PDE4, PDE5)

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar luminescence-based assay kit

-

This compound stock solution (in DMSO)

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare reagents according to the manufacturer's instructions (e.g., reaction buffer, substrate solution, termination buffer, detection solution).

-

Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer.

-

Assay Reaction: a. In a 384-well plate, add the PDE enzyme, this compound dilutions (or vehicle control), and initiate the reaction by adding the cAMP or cGMP substrate. b. Incubate at room temperature for the recommended time (e.g., 30-60 minutes).

-

Signal Detection: a. Stop the reaction by adding the termination buffer. b. Add the detection reagents according to the kit protocol. c. Incubate to allow the luminescent signal to develop. d. Measure the luminescence using a plate reader.

-

Data Analysis: a. The luminescent signal is inversely proportional to PDE activity. b. Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage inhibition against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Indomethacin (positive control)

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping and Dosing: a. Divide the rats into groups (e.g., vehicle control, this compound-treated groups at different doses, positive control group). b. Administer this compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Paw Edema: a. Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

-

Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. c. Analyze the data for statistical significance.

Antioxidant Capacity Assays

Objective: To determine the IC50 of this compound for scavenging the DPPH radical.

Materials:

-

This compound solution (in methanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, mix different concentrations of this compound solution with the DPPH solution. Include a control (methanol + DPPH) and a blank (methanol + this compound solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.[14]

-

Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. b. Plot the percentage of scavenging activity against the logarithm of this compound concentration and determine the IC50 value.[15]

Objective: To measure the antioxidant capacity of this compound against peroxyl radicals.

Materials:

-

This compound solution

-

Fluorescein sodium salt solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

-

Trolox (standard)

-

Phosphate buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the fluorescein solution, followed by the this compound solution or Trolox standards at different concentrations.

-

Incubation: Incubate the plate at 37°C for a few minutes.

-

Reaction Initiation: Add the AAPH solution to all wells to initiate the radical generation.

-

Fluorescence Measurement: Immediately begin reading the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes).

-

Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. b. Subtract the AUC of the blank from the AUC of the samples and standards. c. Plot a standard curve of net AUC versus Trolox concentration. d. Calculate the ORAC value of this compound in Trolox equivalents (TE) from the standard curve.

HPLC Method for this compound Quantification in Plasma

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: Methanol/water mixture (e.g., 65:35 v/v)[8]

-

This compound standard solutions

-

Internal standard (e.g., theophylline)[8]

-

Plasma samples

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: a. To a known volume of plasma, add the internal standard. b. Precipitate the plasma proteins by adding a protein precipitation agent and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions: a. Set the HPLC column temperature. b. Equilibrate the column with the mobile phase at a constant flow rate. c. Set the UV detector to the appropriate wavelength for this compound detection (e.g., 247 nm).[4]

-

Analysis: a. Inject the prepared sample onto the HPLC system. b. Record the chromatogram and identify the peaks for this compound and the internal standard based on their retention times.

-

Quantification: a. Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations. b. Plot the peak area ratio of this compound to the internal standard against the concentration of this compound. c. Determine the concentration of this compound in the plasma samples from the calibration curve.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Induced Smooth Muscle Relaxation

Caption: this compound's dual mechanism for smooth muscle relaxation.

This compound and the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: this compound's activation of the AHR signaling pathway.

Experimental Workflow for HPLC Quantification of this compound in Plasma

Caption: Workflow for quantifying this compound in plasma via HPLC.

Conclusion

This compound is a pharmacologically active natural product with established therapeutic applications, particularly in dermatology and for respiratory and cardiovascular conditions. Its mechanisms of action, involving calcium channel modulation, potential phosphodiesterase inhibition, and interaction with the AHR signaling pathway, provide a basis for its observed clinical effects. However, a significant gap exists in the literature regarding quantitative data on its potency (IC50/EC50 values) for its primary molecular targets. Furthermore, comprehensive human pharmacokinetic studies are lacking. Future research should focus on elucidating these quantitative pharmacological parameters to better understand its therapeutic potential and to guide the development of new therapeutic agents based on the this compound scaffold.

References

- 1. Clinical update on phosphodiesterase type-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of visnagin on cyclic nucleotide phosphodiesterases and their role in its inhibitory effects on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phototherapeutic, photobiologic, and photosensitizing properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability and Pharmacokinetics of Oral Cocaine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Imaging in mDA neurons [protocols.io]

- 13. Effect of dose size on the pharmacokinetics of orally administered quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insight into the ligand binding mechanism of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Khellin Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellin, a natural furanochromone extracted from the plant Ammi visnaga, has a long history in traditional medicine for treating various ailments, including respiratory and cardiovascular diseases.[1] Its therapeutic potential stems from its interaction with multiple biological targets. This technical guide provides a comprehensive overview of the identified targets of this compound, methodologies for their validation, and the signaling pathways involved. The information is presented to facilitate further research and drug development efforts centered on this versatile scaffold.

Identified Molecular Targets of this compound

This compound's diverse pharmacological effects are attributed to its ability to modulate several key cellular proteins. The primary identified targets include L-type calcium channels, phosphodiesterases (PDEs), the Aryl Hydrocarbon Receptor (AHR), and the Epidermal Growth Factor Receptor (EGFR).

Quantitative Analysis of this compound-Target Interactions

The following table summarizes the available quantitative data on the interaction of this compound with its molecular targets. This data is crucial for understanding the potency and selectivity of this compound and for guiding lead optimization efforts.

| Target | Parameter | Value | Cell Line/System | Reference |

| Epidermal Growth Factor Receptor (EGFR) | IC50 | 0.15 µM | Not Specified | [2] |

| Cytochrome P450 1A1 (CYP1A1) | IC50 | 4.02 µM | CYP1A1-overexpressing human HEK293 suspension cells | |

| L-type Calcium Channels | Kd | Data Not Available | - | - |

| Phosphodiesterases (PDEs) | IC50 | Data Not Available | - | - |

| Aryl Hydrocarbon Receptor (AHR) | Kd | Data Not Available | - | - |

Note: The lack of quantitative binding affinity (Kd) and IC50 values for several key targets highlights a significant gap in the current understanding of this compound's pharmacology and underscores the need for further investigation.

Signaling Pathway Modulation by this compound

This compound exerts its cellular effects by modulating key signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and predicting potential therapeutic applications and side effects.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound has been shown to activate the AHR signaling pathway.[3][4][5] Upon binding to this compound, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.

cAMP Signaling Pathway

This compound is believed to inhibit phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and other cellular effects.

Experimental Protocols for Target Identification and Validation

The following section details experimental methodologies for the identification and validation of this compound's biological targets.

Target Identification using Affinity Chromatography

Affinity chromatography is a powerful technique to isolate proteins that bind to a specific ligand, in this case, this compound.

Experimental Workflow:

Detailed Methodology:

-

Immobilization of this compound:

-

This compound, containing a reactive functional group (or a synthetically introduced one), is covalently coupled to a solid support matrix (e.g., NHS-activated sepharose beads). The choice of chemistry will depend on the available functional groups on this compound.

-

The efficiency of immobilization is quantified by measuring the concentration of this compound in the supernatant before and after the coupling reaction.

-

-

Preparation of Cell Lysate:

-

Select a cell line or tissue relevant to the known pharmacological effects of this compound (e.g., smooth muscle cells, hepatocytes).

-

Lyse the cells using a mild detergent-based buffer to maintain protein integrity.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified lysate with the this compound-immobilized beads to allow for binding of target proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH, ionic strength).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize by Coomassie or silver staining.

-

Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Target Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Workflow:

Detailed Methodology:

-

Cell Treatment:

-

Culture cells of interest to a suitable confluency.

-

Treat the cells with a range of this compound concentrations or a vehicle control (e.g., DMSO) for a defined period.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.

-

Include an unheated control.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

-

Protein Detection and Analysis:

-

Analyze the soluble fractions by Western blotting using an antibody specific to the putative target protein.

-

Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For membrane proteins like L-type calcium channels, a modified protocol with detergent extraction after the heating step may be necessary.[2][7]

-

Kinase Inhibition Assay

To validate this compound's inhibitory activity against EGFR, a kinase inhibition assay can be performed.

Detailed Methodology:

-

Assay Setup:

-

The assay is typically performed in a 96- or 384-well plate format.

-

Reagents include recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

-

Inhibition by this compound:

-

A dilution series of this compound is pre-incubated with the EGFR enzyme.

-

The kinase reaction is initiated by the addition of the substrate and ATP mixture.

-

-

Detection of Kinase Activity:

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each this compound concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a promising natural product with a complex pharmacological profile arising from its interaction with multiple biological targets. This guide has summarized the current knowledge of its molecular targets, the signaling pathways it modulates, and detailed experimental protocols for further investigation. The provided data and methodologies offer a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound and its derivatives. The significant gaps in quantitative data for several key targets represent immediate opportunities for further research.

References

- 1. promega.com.cn [promega.com.cn]

- 2. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells | PLOS One [journals.plos.org]

- 4. This compound and visnagin differentially modulate AHR signaling and downstream CYP1A activity in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure-Activity Relationship of Khellin and its Analogues

This compound, a furanochromone extracted from the medicinal plant Ammi visnaga, has a long history of use in traditional medicine for ailments such as renal colic, asthma, and heart conditions.[1][2][3] Its diverse pharmacological profile has established it as a valuable scaffold in drug discovery, inspiring the development of significant drugs like the antiarrhythmic amiodarone and the antiasthmatic sodium cromoglycate.[4][5][6] However, the clinical application of this compound itself is hampered by issues like poor aqueous solubility and adverse side effects, including nausea, dizziness, and potential liver toxicity.[1][2][4][7] This has driven extensive research into its analogues to enhance potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its derivatives across various therapeutic areas. It details the molecular modifications that influence biological activity, summarizes quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant pathways and workflows.

The this compound Scaffold: A Foundation for Derivatization

This compound's core structure is a furanochromone, characterized by a fused furan and chromone ring system. Key features amenable to chemical modification include:

-

The Pyrone Ring (C-ring): Opening of this ring, typically by alkaline hydrolysis, yields khellinone, a crucial intermediate for synthesizing derivatives like chalcones and flavanones.[5][8]

-

The Methoxy Groups (at C4 and C9): Demethylation and subsequent O-alkylation or O-arylalkylation at these positions have been explored to modulate activity, particularly for herbicidal and antifungal applications.[9]

-

The Methyl Group (at C2): While less commonly modified, this position can be a target for creating novel analogues.

-

The Furan Ring (A-ring) and Pyrone Ring Double Bonds: Hydrogenation of these rings can influence biological activity scores.[1]

Pharmacological Activities and Structure-Activity Relationships

Vasodilatory and Cardiovascular Effects

This compound is known for its potent action as a coronary vasodilator and has been used to treat angina pectoris.[2][4] Its analogue, visnagin, also exhibits significant vasodilator effects.[3][8]

Mechanism of Action: The primary mechanism involves the modulation and blockage of calcium ion (Ca2+) channels in smooth muscle cells.[3][10] By inhibiting calcium influx, this compound induces the relaxation of vascular smooth muscles, leading to vasodilation and a reduction in blood pressure.[10][11] Some evidence also points to the inhibition of phosphodiesterase enzymes, which would increase intracellular cAMP levels and contribute to smooth muscle relaxation.[10][11]

Structure-Activity Relationship:

-

The development of the highly successful antiarrhythmic drug amiodarone was based on the cardioactive properties of this compound, demonstrating the value of the core benzofuran scaffold.[5]

-

In silico studies predict that many furochromene derivatives of this compound are likely to act as ion channel modulators.[1]

-

The related compound visnadin is also a known coronary vasodilator.[3][12]

Cancer Chemoprevention and Cytotoxic Activity

This compound and its derivatives have emerged as promising agents for cancer chemoprevention and treatment. Their activity is often linked to the inhibition of key enzymes involved in carcinogenesis and cell proliferation.

Mechanism of Action: A primary mechanism is the inhibition of Cytochrome P450 family 1 (CYP1) enzymes, particularly CYP1A1.[5][8] These enzymes are responsible for metabolically activating environmental procarcinogens, like benzo[a]pyrene (B[a]P), into carcinogenic agents that can initiate cancer.[5][8] By inhibiting CYP1A1, this compound analogues can prevent this activation step.[8] Additionally, certain this compound derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in tumor growth.[13]

Structure-Activity Relationship:

-

CYP1A1 Inhibition:

-

This compound itself is a moderate CYP1A1 inhibitor (IC₅₀ = 4.02 μM).[5][8]

-

Modification of the this compound structure into khellinochalcones and khellinoflavanones significantly improves inhibitory potency.[5][8]

-

For khellinochalcones, introducing a pyridin-3-yl moiety (compound 3g ) resulted in potent activity.[5][8]

-

The khellinoflavanone 4l was found to be a highly potent and selective CYP1A1 inhibitor (IC₅₀ = 140 nM).[8]

-

-

EGFR Inhibition:

-

Furochromone derivatives containing a thieno skeleton displayed potent EGFR inhibitory activity.[13]

-

The presence of two methoxy groups at the 6- and 10-positions was found to be favorable for EGFR inhibition.[13]

-

Compound 5 in the studied series, with an IC₅₀ of 0.04 µM, was nearly as potent as the control drug erlotinib (IC₅₀ = 0.03 µM).[13]

-

Herbicidal and Antifungal Activity

Recent studies have investigated this compound and visnagin analogues as potential bioherbicides and antifungal agents.

Structure-Activity Relationship:

-

Herbicidal Activity:

-

Acetate analogues of both this compound and visnagin showed higher herbicidal activity against Lemna pausicostata than the parent compound visnagin.[9]

-

The O-demethyl butylated visnagin analogue was the most active compound tested (IC₅₀ of 47.2 μM).[9]

-

A complete loss of activity was observed for O-alkyl analogues with a carbon chain length greater than 14 carbons, indicating that lipophilicity must be within an optimal range.[9]

-

-

Antifungal Activity:

-

Against Colletotrichum fragariae, O-ethylated, O-butylated, and O-benzylated visnagin analogues retained antifungal activity comparable to this compound and visnagin.[9]

-

Photochemotherapy for Vitiligo

This compound, in combination with ultraviolet A (UVA) radiation, known as KUVA therapy, is used to treat vitiligo. It is considered a safer alternative to psoralen-based PUVA therapy due to significantly lower phototoxicity and mutagenicity.[7][14]

Mechanism of Action: this compound acts as a photosensitizer. When activated by UVA light, it is thought to stimulate melanocytes in the hair follicles to proliferate and produce melanin, leading to repigmentation of the skin.[7][14]

Structure-Activity Relationship:

-

The furochromone structure is essential for its phototherapeutic properties.[14]

-

Topical formulations, such as liposomal encapsulation or gels, have been developed to enhance skin penetration and local availability of the drug, potentially improving clinical outcomes.[14][15]

-

Oral administration is effective but carries a risk of liver toxicity, making topical application a preferred route.[7]

Quantitative Data Summary

Table 1: CYP1A1 Inhibitory Activity of this compound and its Analogues[5][8]

| Compound | Type | R Group | IC₅₀ (nM) in Live Cells |

| This compound (1) | Furanochromone | - | 4020 |

| 3a | Furanochalcone | Phenyl | >1000 (97% inhibition at 10µM) |

| 3g | Furanochalcone | Pyridin-3-yl | 470 |

| 4l | Furanoflavanone | 3-Phenoxyphenyl | 140 |

Table 2: EGFR Inhibitory Activity of this compound Analogues[13]

| Compound | Modification | IC₅₀ (µM) |

| This compound (1) | Parent Compound | >10 |

| 2 | Thieno[2,3-c]chromene | 0.15 |

| 3 | Thieno[2,3-c]chromene | 0.12 |

| 4 | Thieno[2,3-c]chromene | 0.09 |

| 5 | Thieno[2,3-c]chromene | 0.04 |

| Erlotinib | Positive Control | 0.03 |

Table 3: Herbicidal Activity of this compound and Visnagin Analogues against Lemna pausicostata[9]

| Compound | Modification | IC₅₀ (µM) |

| This compound | - | 114.3 |

| Visnagin | - | 100.8 |

| This compound Acetate | O-demethyl, acetylated | 71.7 |

| Visnagin Acetate | O-demethyl, acetylated | 77.6 |

| Visnagin Ethyl Ether | O-demethyl, ethylated | 114.0 |

| Visnagin Butyl Ether | O-demethyl, butylated | 47.2 |

Key Experimental Protocols

Synthesis of Khellinone (2)[5][8]

A mixture of this compound (3.46 mmol) and 1 M potassium hydroxide in ethanol is refluxed at 90 °C for 12–14 hours. After completion, the ethanol is removed via rotary evaporation. The resulting residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography (5–10% ethyl acetate in hexane) to yield khellinone as a yellow powder.

General Procedure for Synthesis of Furanochalcones (e.g., 3a-v)[8]

Khellinone (1 equivalent) is dissolved in ethanol, to which an appropriate aryl aldehyde (1.2 equivalents) and a 50% aqueous potassium hydroxide solution are added. The mixture is stirred at room temperature for 8-12 hours. Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by crystallization or column chromatography to yield the desired furanochalcone.

General Procedure for Synthesis of Furanoflavanones (e.g., 4a-p)[8]

Khellinone (1 equivalent) and a suitable aryl aldehyde (1.2 equivalents) are dissolved in ethanol. Piperidine (catalytic amount) is added, and the mixture is refluxed for 12-16 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to afford the target furanoflavanone.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for medicinal chemistry. Structure-activity relationship studies have successfully guided the modification of the parent molecule to produce derivatives with significantly enhanced and diverse biological activities. The conversion of this compound to khellinone is a pivotal step, unlocking pathways to potent CYP1A1 inhibitors (khellinoflavanones) and EGFR inhibitors (thieno-fused analogues). Furthermore, modifications of the methoxy groups have yielded promising herbicidal candidates.

Future research should continue to explore novel modifications of the this compound structure. Key challenges remain, including the improvement of aqueous solubility and the reduction of off-target toxicities to enhance the overall druggability of these compounds. A deeper understanding of the molecular interactions between this compound analogues and their biological targets, aided by computational modeling and structural biology, will be crucial for designing the next generation of this compound-inspired therapeutics with superior efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Khellinoflavanone, a Semisynthetic Derivative of this compound, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. emjreviews.com [emjreviews.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of this compound and Visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. Visnadine | C21H24O7 | CID 442151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Topical photochemotherapy of vitiligo with a new this compound formulation : preliminary clinical results (1998) | G. Orecchia | 20 Citations [scispace.com]

Methodological & Application

Application Notes and Protocols: Cell Culture Models for Studying Khellin's Effects on Melanocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the effects of Khellin on melanocytes. This compound, a natural furanochromone, has been explored for its potential in treating vitiligo, a depigmenting skin disorder.[1][2] This document outlines detailed protocols for cell culture, key assays to assess melanocyte function, and summarizes relevant quantitative data. Furthermore, it visualizes the experimental workflows and the signaling pathways potentially modulated by this compound.

Introduction to this compound and its Role in Melanogenesis

This compound, derived from the plant Ammi visnaga, has a structural similarity to psoralens and has been used in photochemotherapy for vitiligo, often in combination with UVA irradiation (KUVA therapy).[2][3] Unlike psoralens, this compound is associated with lower phototoxicity and a reduced risk of DNA mutations.[1] Studies have suggested that this compound, when activated by UVA, can stimulate melanocyte proliferation and melanogenesis, the process of melanin synthesis.[4][5] This makes in vitro cell culture models invaluable for elucidating its precise mechanisms of action and evaluating its therapeutic potential.

Cell Culture Models for Melanocyte Studies

The choice of cell model is critical for obtaining physiologically relevant data. Both primary human epidermal melanocytes (HEM) and immortalized melanoma cell lines are commonly used.

-